![molecular formula C11H8N2O2 B12880116 2-(4-Acetylbenzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12880116.png)
2-(4-Acetylbenzo[d]oxazol-2-yl)acetonitrile
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Overview
Description
2-(4-Acetylbenzo[d]oxazol-2-yl)acetonitrile is a heterocyclic compound that features a benzoxazole ring fused with an acetyl group and an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Acetylbenzo[d]oxazol-2-yl)acetonitrile typically involves the condensation of 4-acetylbenzoic acid with o-aminophenol, followed by cyclization and nitrile formation. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The benzoxazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents can be employed under acidic conditions.
Major Products Formed:
Oxidation: Formation of 2-(4-carboxybenzo[d]oxazol-2-yl)acetonitrile.
Reduction: Formation of 2-(4-acetylbenzo[d]oxazol-2-yl)ethylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(4-Acetylbenzo[d]oxazol-2-yl)acetonitrile largely depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological receptors. The benzoxazole ring can mimic nucleic bases, allowing the compound to interact with DNA or RNA, potentially leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
- 2-(2,4-Dichloroquinolin-8-yl)benzo[d]oxazole
- 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)phenols
- 2-(((5-aryl-1,2,4-oxadiazol-3-yl)methyl)sulfonyl)benzo[d]oxazole
Uniqueness: 2-(4-Acetylbenzo[d]oxazol-2-yl)acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the acetyl and nitrile groups allows for diverse chemical transformations and applications in various fields.
Properties
Molecular Formula |
C11H8N2O2 |
---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
2-(4-acetyl-1,3-benzoxazol-2-yl)acetonitrile |
InChI |
InChI=1S/C11H8N2O2/c1-7(14)8-3-2-4-9-11(8)13-10(15-9)5-6-12/h2-4H,5H2,1H3 |
InChI Key |
UQGOXSYQQXIFRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C(=CC=C1)OC(=N2)CC#N |
Origin of Product |
United States |
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